Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate
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Overview
Description
Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is an organic compound that features a tert-butyl ester group attached to a difluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate typically involves the esterification of 2-(2,6-difluoropyridin-3-yl)-2-oxoacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The difluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyridine moiety can engage in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(2,6-dichloropyridin-3-yl)-2-oxoacetate: Similar structure but with chlorine atoms instead of fluorine.
Tert-butyl 2-(2,6-dibromopyridin-3-yl)-2-oxoacetate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in drug development.
Biological Activity
Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate is a synthetic compound with the molecular formula C11H11F2NO3 and a molecular weight of approximately 243.21 g/mol. This compound features a tert-butyl group attached to a 2,6-difluoropyridine ring, which is further substituted with a 2-oxoacetate moiety. The structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Tert-butyl Group : Provides steric bulk and can serve as a protecting group in organic synthesis.
- Difluoropyridine Ring : The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound.
- Ketoester Functionality : This moiety can participate in various biological processes, potentially influencing enzyme interactions.
Anticancer Potential
Research indicates that compounds with pyridine derivatives exhibit significant anticancer properties. For example, studies have shown that fluorinated pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including topoisomerase inhibition and interaction with protein kinases .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyridine derivatives, compounds similar to this compound were tested against human cancer cell lines (e.g., HCT-116 for colon cancer and HepG2 for liver cancer). The results demonstrated promising antiproliferative activity, suggesting that the fluorine substitution could enhance interaction with biological targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of related compounds indicates that:
- Fluorination : Enhances binding affinity to biological targets.
- Ketoester Moiety : Increases reactivity and potential for biological interactions.
The following table summarizes findings from various studies on related compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Pyridine Derivative A | Anticancer | Topoisomerase inhibition |
Pyridine Derivative B | Antimicrobial | Membrane disruption |
This compound | Anticancer (potential) | Unknown; requires further investigation |
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the reaction of difluoropyridine derivatives with ketoesters. These methods allow for modifications that can tailor the compound's properties for specific applications.
Example Synthesis Route
- Starting Materials : 2,6-Difluoropyridine and tert-butyl acetoacetate.
- Reaction Conditions : Conducted under acidic or basic conditions to facilitate nucleophilic attack.
- Purification : The product can be purified using standard organic chemistry techniques such as recrystallization or chromatography.
Properties
IUPAC Name |
tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-11(2,3)17-10(16)8(15)6-4-5-7(12)14-9(6)13/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHCOPQELBEQAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=C(N=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440801 |
Source
|
Record name | tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155601-70-0 |
Source
|
Record name | tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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